molecular formula C27H24F3N3O4 B12214373 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

Cat. No.: B12214373
M. Wt: 511.5 g/mol
InChI Key: PIJBDFRMDCYYET-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, dimethoxyphenyl, and trifluoromethyl groups, as well as a phenol ring substituted with a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of Substituents: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The dimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction.

    Coupling with Phenol: The final step involves the coupling of the pyrimidine derivative with 2-methylbenzyl-substituted phenol using a suitable coupling reagent such as a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets, while the dimethoxyphenyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the trifluoromethyl and dimethoxyphenyl groups, resulting in different chemical properties and applications.

    2-Amino-5-(3,4-dimethoxyphenyl)pyrimidine: Similar structure but lacks the trifluoromethyl group, affecting its binding affinity and selectivity.

    2-Amino-6-(trifluoromethyl)pyrimidine: Lacks the dimethoxyphenyl group, resulting in different biological activities.

Uniqueness

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both the trifluoromethyl and dimethoxyphenyl groups enhances its binding affinity, selectivity, and stability, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C27H24F3N3O4

Molecular Weight

511.5 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

InChI

InChI=1S/C27H24F3N3O4/c1-15-6-4-5-7-17(15)14-37-18-9-10-19(20(34)13-18)24-23(25(27(28,29)30)33-26(31)32-24)16-8-11-21(35-2)22(12-16)36-3/h4-13,34H,14H2,1-3H3,(H2,31,32,33)

InChI Key

PIJBDFRMDCYYET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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